3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile
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Description
Scientific Research Applications
Synthesis of Functionalized Bipyrroles
A novel approach for synthesizing 4-amino-3-cyano-2,2′- and 5′-amino-4′-cyano-2,3′-bipyrroles using 1-amino-3-imino-3H-pyrrolizine-2-carbonitriles has been developed. This method involves the formation of intermediate aziridines, which undergo ring-opening to produce the bipyrroles, demonstrating the compound's utility in constructing complex nitrogen-containing heterocycles (Petrova et al., 2016).
Corrosion Inhibition
Research on 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, related to the core structure of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile, has shown effectiveness as corrosion inhibitors for mild steel in acidic environments. This demonstrates the potential application of structurally similar compounds in protecting metals against corrosion, with studies confirming their adsorption and inhibition effects through both experimental and theoretical methods (Verma et al., 2015).
Antimicrobial Activities
Although not directly related to 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile, investigations into similar nitrogen-rich heterocycles have demonstrated antimicrobial properties, suggesting a potential area of application for structurally related compounds. These activities are particularly relevant in the search for new antimicrobial agents to combat resistant strains of bacteria (Rostamizadeh et al., 2013).
Organic Synthesis and Catalysis
Compounds structurally related to 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile have been utilized as intermediates in the synthesis of complex organic molecules and as ligands in catalysis. Their reactivity and ability to participate in various chemical transformations highlight the versatility of these nitrogen-containing heterocycles in synthetic organic chemistry and catalysis, underscoring the potential for broad applications in these fields (Mirallai et al., 2013).
properties
IUPAC Name |
3-imino-5-phenylpyrrolizine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZVQRXABCUZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2C(=N)C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile |
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